![molecular formula C19H21NO6S B2968881 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327196-01-9](/img/structure/B2968881.png)

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

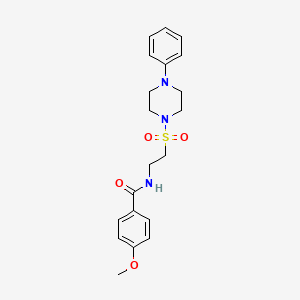

“Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate” is a complex organic compound. It contains several functional groups including an ethoxy group, an amino group, a methoxy group, a sulfonyl group, and an acrylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall polarity of the molecule and could participate in various intermolecular interactions .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its functional groups. For example, the amino group could participate in acid-base reactions, and the acrylate group could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility could be affected by the polar functional groups, and its reactivity could be affected by the presence of the acrylate group .Scientific Research Applications

Photochromic Properties and Polymer Synthesis

- Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents have been synthesized and used for the preparation of homopolymers and copolymers, exhibiting photochromic properties. These properties are manifested by trans-cis isomerization of azobenzene fragments in the side chain, indicating potential applications in smart materials and optical data storage (Ortyl, Janik, & Kucharski, 2002).

Polymeric Protecting Groups

- Novel polymeric amino protecting groups have been synthesized by homopolymerization and copolymerization of a related monomer with methyl acrylate. These polymers demonstrate interesting kinetics of deprotection, hinting at applications in the field of protective group chemistry and polymer-supported synthesis (Gormanns & Ritter, 1994).

Organic Synthesis and Reaction Mechanisms

- The compound has applications in the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes, showing its utility in creating complex organic molecules and studying reaction mechanisms in organic chemistry (Vasin et al., 2015).

Material Science and Coating Technologies

- Fluorinated acrylate emulsions, synthesized for hydrophobic surface coatings, utilize amphiphilic sulfonyl macro emulsifiers in their preparation. These emulsions exhibit extremely low surface energy and outstanding hydrophobicity, suggesting applications in water repellent modifications (Yin et al., 2017).

Polymer Modification and Functionalization

- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reaction with various amines, leading to amine-treated polymers with increased thermal stability and potential biomedical applications due to their promising biological activities (Aly & El-Mohdy, 2015).

Mechanism of Action

Mode of action

The mode of action would depend on the specific biological target of the compound. Amines can act as bases and nucleophiles, reacting with acids to form ammonium salts . Sulfonyl groups can participate in various reactions, including the formation of sulfonamides with amines .

Action environment

The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the amine and sulfonyl groups can be affected by the pH of the environment .

Future Directions

properties

IUPAC Name |

methyl (Z)-3-(4-ethoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-4-26-16-7-5-14(6-8-16)20-13-18(19(21)25-3)27(22,23)17-11-9-15(24-2)10-12-17/h5-13,20H,4H2,1-3H3/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIXTLZLXVOXCF-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968799.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2968802.png)

![1-[4-[4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2968805.png)

![4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2968806.png)

![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)

![N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2968816.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2968817.png)

![3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2968821.png)